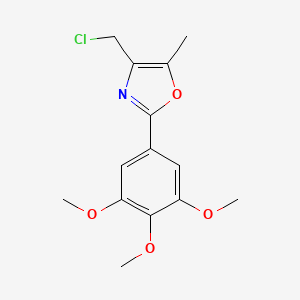
4-(Chlormethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol
Übersicht
Beschreibung
The compound “5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole” is similar to the one you’re asking about . It has a molecular weight of 284.7 .
Synthesis Analysis
A related compound, trans-3,4,5-trimethoxycinnamamides, was synthesized using condensation and coupling reactions .Molecular Structure Analysis
Methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The synthesis of related compounds involved condensation and coupling reactions .Wissenschaftliche Forschungsanwendungen
Antitumortherapie
Die Verbindung wurde bei der Synthese neuartiger 3,4,5-Trimethoxycinnamamide-verknüpfter 1,2,3-Triazolderivate eingesetzt. Diese Derivate haben vielversprechende Ergebnisse in der in-vitro-Antitumoraktivität gegen MCF-7 (Brustkrebs) und A549 (Lungenkrebs) Zelllinien gezeigt, was auf ein Potenzial als Therapeutika hindeutet .
Neuroprotektive Mittel
Die Forschung zeigt, dass Derivate von 3,4,5-Trimethoxyphenyl, wie sie aus der betreffenden Verbindung synthetisiert wurden, auf ihre neuroprotektiven Eigenschaften untersucht wurden. Sie haben eine signifikante inhibitorische Wirkung gegen Glutamat-induzierte Neurotoxizität gezeigt, was auf Anwendungen zum Schutz der neuronalen Gesundheit hindeutet .
Antinarcotische Aktivität
Die Derivate der Verbindung wurden synthetisiert und auf antinarcotische Wirkungen getestet. In Tiermodellen haben diese Derivate eine hohe Aktivität gezeigt, was auf eine mögliche Verwendung bei der Behandlung von Opiatabhängigkeit und Entzugserscheinungen hindeutet .
Frei-Radikale-Fängung
Einige synthetisierte Derivate dieser Verbindung wurden auf ihre antioxidativen Eigenschaften untersucht, insbesondere beim Abfangen freier Radikale. Dies deutet auf mögliche Anwendungen bei der Entwicklung von antioxidativen Therapien hin .
Sedative Wirkungen
Die Derivate der Verbindung wurden mit sedativen Wirkungen in Verbindung gebracht, indem sie den Neurotransmittergehalt im Gehirn beeinflussen. Dies könnte zu Anwendungen bei der Entwicklung von Sedativa oder Behandlungen für Erkrankungen im Zusammenhang mit Hyperaktivität führen .
Antimicrobial und entzündungshemmend
Obwohl spezifische Studien zu der betreffenden Verbindung nicht direkt verfügbar sind, sind verwandte Verbindungen mit dem 3,4,5-Trimethoxyphenyl-Molekül bekanntermaßen antimikrobielle und entzündungshemmende Wirkungen. Dies deutet auf mögliche Forschungswege für die Verbindung als Grundlage für die Entwicklung neuer antimikrobieller und entzündungshemmender Mittel hin .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is a derivative of 3,4,5-trimethoxycinnamamide . These compounds have been found to exhibit prominent activity against cancer cell lines . .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to interact with key players in the signaling cascade along with the egfr, which may lead to the inhibition of the growth and prognosis of cancer cells .
Pharmacokinetics
The structural backbones of similar compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Similar compounds have been found to show prominent activity against cancer cell lines .
Action Environment
The synthesis of similar compounds involves reactions that are sensitive to environmental conditions .
Biochemische Analyse
Biochemical Properties
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole can bind to certain receptor proteins, modulating their signaling pathways. This binding can result in changes in receptor conformation and subsequent downstream effects on cellular signaling cascades .
Cellular Effects
The effects of 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in cell death.
Moreover, 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for regulating cell growth, survival, and metabolism .
Molecular Mechanism
At the molecular level, 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction .
For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under controlled conditions for extended periods . In in vivo studies, factors such as metabolic degradation and clearance can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks.
Metabolic Pathways
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body and can influence its bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and resistance . Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream and its accumulation in specific tissues.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-8-10(7-15)16-14(20-8)9-5-11(17-2)13(19-4)12(6-9)18-3/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAFEPFUPOBJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478803 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671216-07-2 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


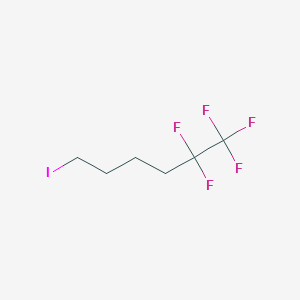
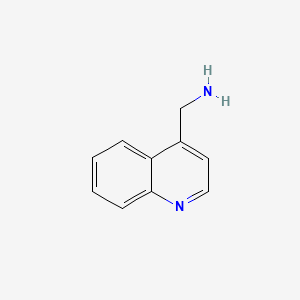

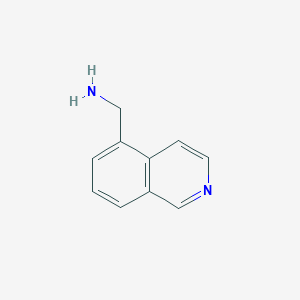
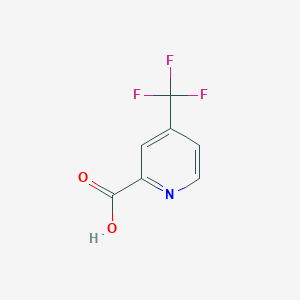

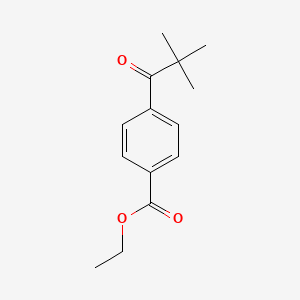
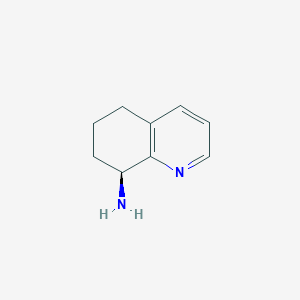
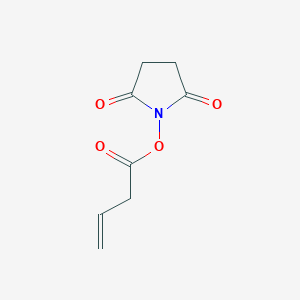
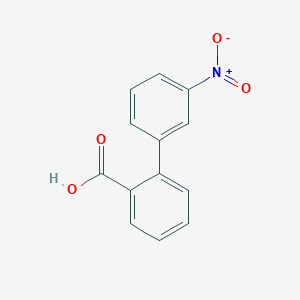
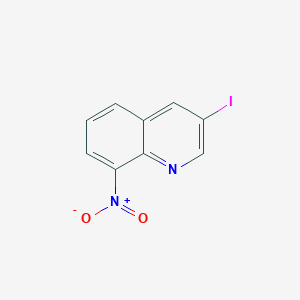
![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)
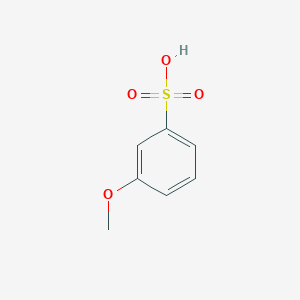
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)
